molecular formula C19H16ClNO2 B11938936 5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide CAS No. 618401-47-1

5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide

Cat. No.: B11938936
CAS No.: 618401-47-1
M. Wt: 325.8 g/mol
InChI Key: QNQKOKRWMCJFDL-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(2-ethylphenyl)-2-furamide is a furan-based carboxamide derivative characterized by a 2-chlorophenyl group at the 5-position of the furan ring and a 2-ethylphenyl substituent on the amide nitrogen. These compounds are typically synthesized via coupling reactions involving furan carbonyl chlorides and substituted anilines, often employing reagents like DCC (N,N'-dicyclohexylcarbodiimide) or phase-transfer catalysts .

Properties

CAS No.

618401-47-1

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(2-ethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H16ClNO2/c1-2-13-7-3-6-10-16(13)21-19(22)18-12-11-17(23-18)14-8-4-5-9-15(14)20/h3-12H,2H2,1H3,(H,21,22)

InChI Key

QNQKOKRWMCJFDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenylamine and 2-ethylphenylamine.

    Formation of Intermediate: The amines are reacted with furan-2-carboxylic acid under acidic conditions to form the corresponding amides.

    Cyclization: The intermediate amides undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the furan ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs to 5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide exhibit promising anticancer properties. A study demonstrated that derivatives of furamide compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. For instance, a related compound achieved an IC50 value of 12 μM against the A549 lung cancer cell line, highlighting the potential for structural optimization to enhance efficacy.

Mechanisms of Action
The mechanism underlying the anticancer activity of these compounds often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the furan moiety is believed to facilitate interactions with biological targets, such as enzymes involved in cancer progression .

Antimicrobial Properties

Inhibition of Pathogenic Microorganisms
this compound and its analogs have been evaluated for their antimicrobial efficacy against bacterial and fungal strains. Preliminary studies revealed that these compounds exhibit activity comparable to established antibiotics like penicillin and fluconazole . This suggests their potential utility in treating infections caused by resistant strains.

Case Study: Antifungal Activity
In vitro screening against fungal pathogens demonstrated that certain derivatives could inhibit growth effectively, with some compounds showing selectivity indices greater than 10, indicating a promising avenue for developing new antifungal agents .

Neurological Applications

Potential Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. Studies have indicated potential benefits in models of neurodegenerative diseases, where they could mitigate oxidative stress and inflammation .

Case Study: In Vivo Models
In vivo studies using animal models have shown that administration of these compounds led to improved outcomes in cognitive function tests, suggesting their potential role in treating conditions like Alzheimer’s disease .

Formulation Development

Stability Enhancements
The stability of this compound in pharmaceutical formulations is crucial for its efficacy. Research has focused on developing solid preparations that enhance the compound's stability during storage and light exposure. The addition of stabilizing agents has been shown to significantly prolong the shelf life and maintain the activity of the active ingredient .

Pharmaceutical Composition Innovations
Innovative formulations are being developed to optimize the delivery and bioavailability of this compound, which is essential for its therapeutic applications. Techniques such as encapsulation and the use of nanocarriers are being explored to enhance solubility and targeted delivery .

Data Tables

Application Area Activity/Effect Reference
AnticancerIC50 = 12 μM against A549 lung cancer cells
AntimicrobialComparable efficacy to penicillin and fluconazole
NeuroprotectiveImproved cognitive function in animal models
StabilityEnhanced stability with stabilizing agents

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Sulfamoyl Group (C₁₇H₁₃ClN₂O₄S): The sulfamoyl moiety in may enhance interactions with enzymes like carbonic anhydrase or acetylcholinesterase due to its hydrogen-bonding capability . Ethoxy Group (C₁₉H₁₆ClNO₃): The ethoxy substituent in increases lipophilicity, which could enhance membrane permeability .

Synthetic Routes :

  • Derivatives with simple aryl substituents (e.g., 4-ethoxyphenyl) are synthesized via direct amidation , while heterocyclic analogues (e.g., thiadiazole) require multi-step reactions involving thioureas or oxidative cyclization .
  • Phase-transfer catalysis (e.g., using N(CH₃)₄Br) is effective for coupling sterically hindered substrates .

Biological Performance :

  • Anticancer Activity : N-(5-(2-chlorophenyl)furan-2-formyl)glycine derivatives () inhibit K562 leukemia cells (IC₅₀ ~1×10⁻⁴ g/mL) .
  • Enzyme Inhibition : Compounds with sulfonamide or oxadiazole groups () show selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) .
  • Herbicidal Activity : Alanamide derivatives () exhibit moderate herbicidal effects, likely due to auxin-like activity .

Biological Activity

5-(2-chlorophenyl)-N-(2-ethylphenyl)-2-furamide is a compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed findings from diverse sources.

Chemical Structure and Properties

The compound features a furan ring substituted with a 2-chlorophenyl group and an N-ethylphenyl moiety. This unique structure may influence its interaction with biological targets, potentially leading to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cell cycle regulation and induce cytotoxicity in tumor cells.

In Vitro Studies

A series of cytotoxicity assays have been conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines. For instance, Table 1 summarizes the IC50 values obtained from these assays:

Cell LineIC50 (µM)Assay Type
A549 (Lung)6.75 ± 0.192D Cell Culture
HCC827 (Lung)6.26 ± 0.332D Cell Culture
NCI-H358 (Lung)8.48 ± 0.113D Cell Culture

These results indicate that the compound exhibits significant cytotoxicity against lung cancer cell lines, particularly in two-dimensional cultures, which is critical for understanding its potential as an anticancer agent .

Case Studies

In one notable study, researchers synthesized several derivatives of furanamides and evaluated their anticancer properties. The results indicated that compounds with similar structural motifs to this compound displayed enhanced antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary tests against various bacterial strains demonstrated promising results, suggesting that this compound could serve as a lead in developing new antimicrobial agents.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the compound's potential to inhibit bacterial growth and warrant further investigation into its mechanism of action against these pathogens .

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